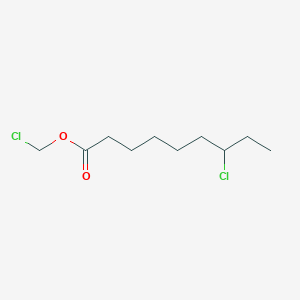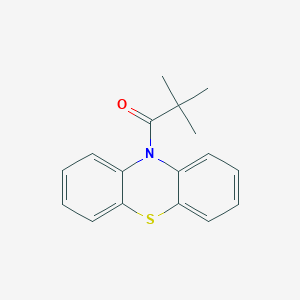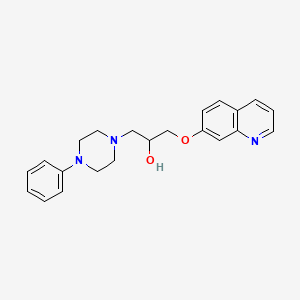![molecular formula C8H21NOSi B14421961 N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine CAS No. 80202-61-5](/img/structure/B14421961.png)
N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine is an organic compound with the molecular formula C8H21NSi. This compound is characterized by the presence of an ethyl group, a trimethylsilyl group, and an ethanamine backbone. It is a derivative of ethanamine, where the nitrogen atom is bonded to an ethyl group and a trimethylsilyl-oxy-methyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine typically involves the reaction of N-ethyl ethanamine with a trimethylsilylating agent. One common method is the reaction of N-ethyl ethanamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or other silylating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected amines.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine involves its ability to act as a nucleophile due to the presence of the nitrogen atom. The trimethylsilyl group provides steric hindrance, which can influence the reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-ethyl ethanamine: Similar structure but with a methyl group instead of the trimethylsilyl group.
Diethylamine: Contains two ethyl groups attached to the nitrogen atom.
Trimethylsilyl methylamine: Contains a trimethylsilyl group attached to the nitrogen atom.
Uniqueness
N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine is unique due to the presence of both an ethyl group and a trimethylsilyl-oxy-methyl group. This combination imparts distinct chemical properties, such as increased steric hindrance and altered reactivity, making it valuable in specific synthetic applications .
Properties
CAS No. |
80202-61-5 |
|---|---|
Molecular Formula |
C8H21NOSi |
Molecular Weight |
175.34 g/mol |
IUPAC Name |
N-ethyl-N-(trimethylsilyloxymethyl)ethanamine |
InChI |
InChI=1S/C8H21NOSi/c1-6-9(7-2)8-10-11(3,4)5/h6-8H2,1-5H3 |
InChI Key |
XYYMRYYLSPLZFP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


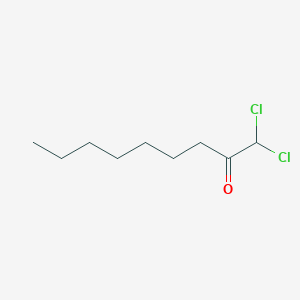
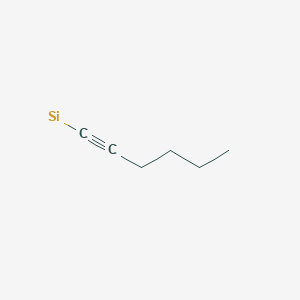
![2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14421890.png)

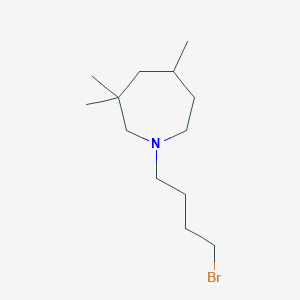
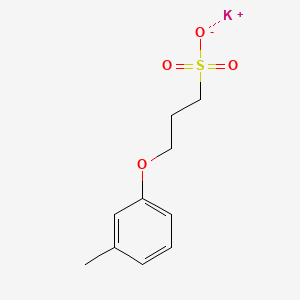
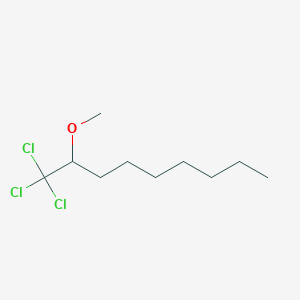
![N,N-Diethyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14421912.png)
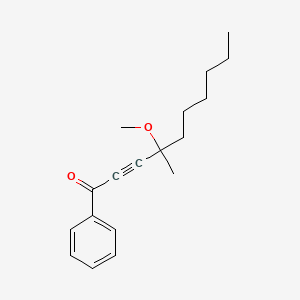
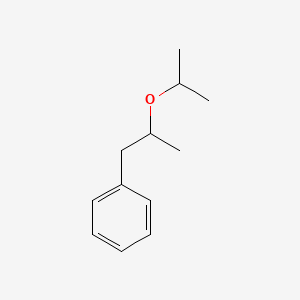
![{2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14421937.png)
